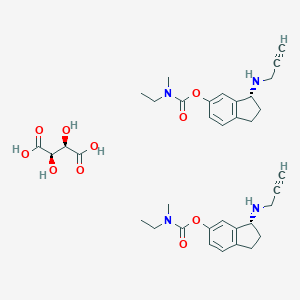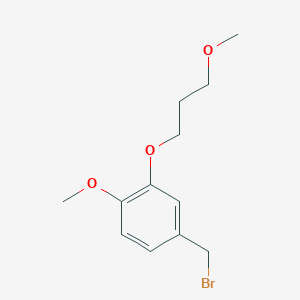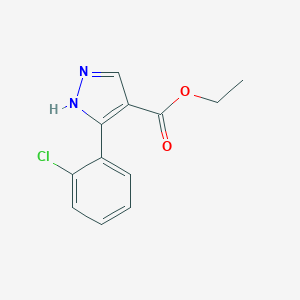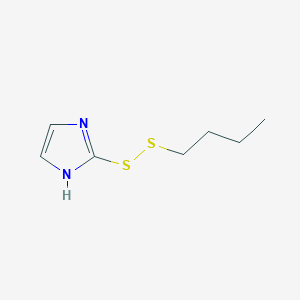
n-Butyl 2-imidazolyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl 2-imidazolyl disulfide is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound is commonly referred to as BID and is a member of the imidazole disulfide family. BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
Wirkmechanismus
BID's mechanism of action is not yet fully understood. However, it has been proposed that BID induces apoptosis in cancer cells through the activation of the caspase pathway. The caspase pathway is a series of enzymatic reactions that ultimately result in the death of the cell.
Biochemische Und Physiologische Effekte
BID has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative stress. BID has also been shown to decrease the levels of inflammatory cytokines, which can help reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BID in lab experiments is that it has shown promising results in inducing apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation of using BID in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand how BID induces apoptosis in cancer cells.
Zukünftige Richtungen
There are several future directions for research on BID. One potential direction is to further study its mechanism of action. Understanding how BID induces apoptosis in cancer cells can help researchers develop more effective cancer treatments. Another potential direction is to study the potential of BID in treating other diseases such as Alzheimer's disease and Parkinson's disease. Overall, BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
Synthesemethoden
The synthesis of BID can be achieved through a reaction between 2-mercaptoimidazole and 1-chlorobutane. The reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BID has been studied for its potential in various scientific research applications. It has shown promising results in the field of medicine, specifically in the treatment of cancer. BID has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
141400-57-9 |
|---|---|
Produktname |
n-Butyl 2-imidazolyl disulfide |
Molekularformel |
C7H12N2S2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
2-(butyldisulfanyl)-1H-imidazole |
InChI |
InChI=1S/C7H12N2S2/c1-2-3-6-10-11-7-8-4-5-9-7/h4-5H,2-3,6H2,1H3,(H,8,9) |
InChI-Schlüssel |
SBXVGBRRYUGRRZ-UHFFFAOYSA-N |
SMILES |
CCCCSSC1=NC=CN1 |
Kanonische SMILES |
CCCCSSC1=NC=CN1 |
Andere CAS-Nummern |
141400-57-9 |
Synonyme |
III-2 disulfide n-butyl 2-imidazolyl disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



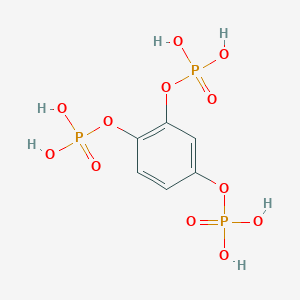
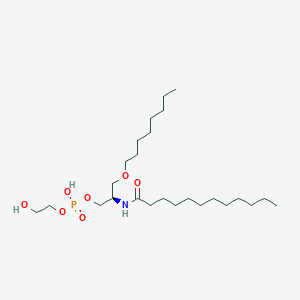
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
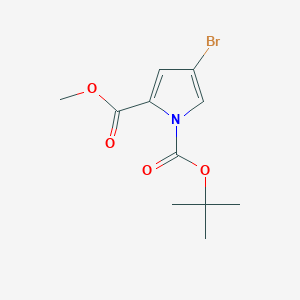
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
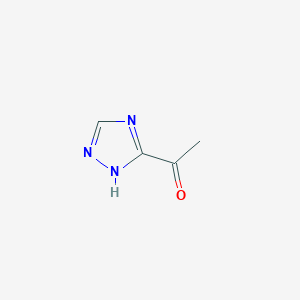
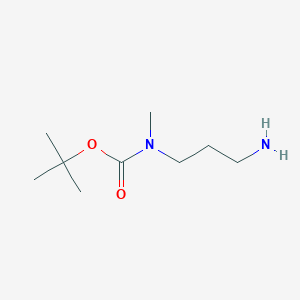
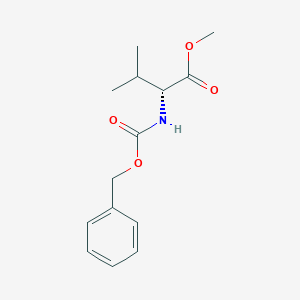
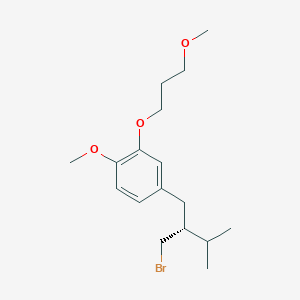
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
